molecular formula C17H16ClN5O B2451555 5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 443111-32-8

5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2451555
CAS No.: 443111-32-8
M. Wt: 341.8
InChI Key: BCSHZJNVRFIJSF-UHFFFAOYSA-N
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Description

5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives

Preparation Methods

The synthesis of 5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carboxylic acids.

    Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions using reagents like ammonia or amines.

    Attachment of the chlorophenyl and methylphenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate halogenated precursors and palladium catalysts.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.

Major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as an antimicrobial agent, with studies indicating activity against various bacterial and fungal strains.

    Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cell lines.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide include other triazole derivatives such as:

    1,2,4-Triazole: Known for its antimicrobial and antifungal properties.

    1,2,3-Triazole: Used in click chemistry for the synthesis of various bioactive molecules.

    Benzotriazole: Commonly used as a corrosion inhibitor and in the synthesis of dyes and pharmaceuticals.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to other triazole derivatives.

Properties

IUPAC Name

5-amino-N-[(4-chlorophenyl)methyl]-1-(3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c1-11-3-2-4-14(9-11)23-16(19)15(21-22-23)17(24)20-10-12-5-7-13(18)8-6-12/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSHZJNVRFIJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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